L-Alanyl-L-alanyl-L-glutaminyl-L-alanine
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Overview
Description
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, alanine, glutamine, and alanine. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its stability and bioavailability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glutamine and the final alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overexpress specific enzymes that facilitate the production of the tetrapeptide. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cross-linked peptides, while reduction can yield linear peptides.
Scientific Research Applications
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the production of biopharmaceuticals and as a supplement in cell culture media.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. It can modulate the activity of heat shock proteins (HSPs) and influence the antioxidant system, thereby reducing inflammation and protecting cells under stress conditions . The peptide’s stability and bioavailability enhance its effectiveness in these roles.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, known for its stability and use in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide with similar applications but different stability and solubility properties.
Uniqueness
L-Alanyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its tetrapeptide structure, which provides enhanced stability and bioavailability compared to dipeptides like L-Alanyl-L-glutamine. This makes it particularly valuable for applications requiring prolonged activity and resistance to degradation .
Properties
CAS No. |
669710-78-5 |
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Molecular Formula |
C14H25N5O6 |
Molecular Weight |
359.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N5O6/c1-6(15)11(21)17-7(2)12(22)19-9(4-5-10(16)20)13(23)18-8(3)14(24)25/h6-9H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
UZECCMMWPSXWGM-JBDRJPRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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